molecular formula C10H15N3 B1268280 1-(4-Aminophenyl)piperazine CAS No. 67455-41-8

1-(4-Aminophenyl)piperazine

Cat. No.: B1268280
CAS No.: 67455-41-8
M. Wt: 177.25 g/mol
InChI Key: VAVOYRCCWLRTMS-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)piperazine is an organic compound with the molecular formula C10H15N3. It is a derivative of piperazine, a heterocyclic amine, and features an aminophenyl group attached to the piperazine ring. This compound is of significant interest due to its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Scientific Research Applications

1-(4-Aminophenyl)piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is employed in the study of biological pathways and mechanisms.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including drugs with therapeutic potential.

    Industry: It is used in the production of agrochemicals and dyes

Safety and Hazards

1-(4-Aminophenyl)piperazine is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . It is harmful if swallowed, causes skin irritation and serious eye damage, and may cause respiratory irritation . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Future Directions

The future directions for 1-(4-Aminophenyl)piperazine are likely to involve its continued use as an intermediate in the synthesis of pharmaceuticals . As research progresses, new synthesis methods and applications may be discovered .

Biochemical Analysis

Biochemical Properties

1-(4-Aminophenyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with acetylcholinesterase, an enzyme that hydrolyzes acetylcholine, thereby influencing neurotransmission . Additionally, this compound can bind to gamma-aminobutyric acid (GABA) receptors, affecting the inhibitory neurotransmission in the central nervous system . These interactions highlight the compound’s potential in modulating neurological functions.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of GABA receptors, leading to changes in neuronal excitability . Furthermore, this compound has been reported to affect the expression of genes involved in neurotransmission and synaptic plasticity . These cellular effects underscore the compound’s potential therapeutic applications in neurological disorders.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. It binds to specific biomolecules, such as acetylcholinesterase and GABA receptors, leading to enzyme inhibition or activation . This binding interaction results in changes in neurotransmitter levels and neuronal activity. Additionally, this compound can influence gene expression by modulating transcription factors and signaling pathways . These molecular mechanisms provide insights into the compound’s potential therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions Studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression . These temporal effects highlight the importance of monitoring the compound’s stability and long-term impact in research settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal adverse effects and can modulate neurotransmission effectively . At higher doses, it can cause neurotoxic symptoms, such as tremors, convulsions, and central nervous system depression . These dosage-dependent effects underscore the need for careful dosage optimization in preclinical studies to ensure safety and efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound undergoes biotransformation through processes such as hydroxylation and conjugation, leading to the formation of metabolites that are excreted via the urine . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound can cross the blood-brain barrier and accumulate in the central nervous system, where it exerts its effects on neurotransmission . Additionally, this compound can bind to plasma proteins, influencing its distribution and bioavailability . These transport and distribution mechanisms are essential for understanding the compound’s pharmacodynamics and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound can localize to specific cellular compartments, such as the synaptic cleft and neuronal cell bodies, where it interacts with target biomolecules . Post-translational modifications and targeting signals may direct this compound to these compartments, enhancing its efficacy . Understanding the subcellular localization of the compound is vital for elucidating its mechanism of action and optimizing its therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Aminophenyl)piperazine can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically employs basic conditions and results in high yields of the desired product . Another method involves the reaction of a compound of formula (II) with a compound of formula (III) and a compound of formula (IV) in sequence in the presence of a base in a solvent to give a compound of formula (V). This is followed by a reduction step to obtain this compound .

Industrial Production Methods: Industrial production of this compound often involves scalable and cost-effective synthetic routes. The use of readily available starting materials and mild reaction conditions is preferred to ensure high yield and low environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminophenyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives .

Comparison with Similar Compounds

Uniqueness: 1-(4-Aminophenyl)piperazine is unique due to its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-piperazin-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13/h1-4,12H,5-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAVOYRCCWLRTMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60329709
Record name 1-(4-Aminophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60329709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67455-41-8
Record name 1-(4-Aminophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60329709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Aminophenyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the incorporation of 1-(4-Aminophenyl)piperazine into quinoline derivatives contribute to their potential as CNS agents?

A: The research by [] investigates the synthesis and biological evaluation of novel quinoline derivatives incorporating this compound as a key structural element. The study demonstrates that this specific structural modification can lead to compounds with promising Monoamine Oxidase (MAO) inhibitory activity. [] MAO enzymes play a crucial role in the breakdown of neurotransmitters like dopamine and serotonin in the brain. Inhibition of MAO can lead to increased levels of these neurotransmitters, potentially alleviating symptoms of depression and other mood disorders. The study further highlights that these novel compounds exhibit antidepressant activity in vivo, supporting their potential as CNS agents. [] The presence of this compound within the molecular structure likely contributes to specific interactions with the MAO enzyme, influencing its inhibitory potency and selectivity.

Q2: What structure-activity relationships (SAR) were observed regarding the this compound moiety and the resulting biological activity of the synthesized quinoline derivatives?

A: While the study by [] doesn't delve into detailed SAR analysis for modifications specifically on the this compound moiety, it does highlight that compound 1b, incorporating this structure, emerges as the most potent compound within the series. [] This observation suggests that the this compound moiety plays a crucial role in the observed biological activity. Further research focusing on systematic modifications of this specific structure within the context of these quinoline derivatives could provide valuable insights into optimizing their MAO inhibitory and antidepressant profiles.

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